Clorgyline hydrochloride is a synthetic compound classified as a propargylamine derivative. It acts as a potent and irreversible inhibitor of MAO-A, an enzyme responsible for the breakdown of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. [, , ] This selective inhibition of MAO-A makes clorgyline hydrochloride a valuable tool in research for investigating the roles of these neurotransmitters in various physiological and pathological processes.
Clorgyline hydrochloride exerts its effects by irreversibly binding to and inhibiting MAO-A. [, ] This enzyme plays a critical role in the breakdown of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, clorgyline hydrochloride prevents the degradation of these neurotransmitters, leading to increased levels in the synaptic cleft. [, ] This elevation in monoamine levels is believed to contribute to the therapeutic effects of clorgyline hydrochloride in certain neurological and psychiatric disorders.
Investigating the Role of Octopamine in Blowfly Feeding Behavior: In a study using blowflies (Phormia regina), clorgyline hydrochloride, along with other octopaminergic drugs, induced hyperphagia (excessive eating). This effect was blocked by yohimbine, an octopamine receptor antagonist. These findings suggested that octopaminergic receptors, potentially modulated by MAO-A, play a role in regulating feeding and drinking behavior in insects. []
Studying Nicotine Reinforcement Mechanisms: Research in rats demonstrated that clorgyline hydrochloride treatment enhanced the rewarding effects of nicotine, increasing nicotine self-administration in both fixed-ratio and progressive-ratio schedules of reinforcement. This suggests that MAO-A inhibition might interact with nicotine to enhance its addictive properties. []
Evaluating Dopamine Metabolism in Parkinsonian Rats: Clorgyline hydrochloride significantly increased dopamine levels in the striatum of hemiparkinsonian rats administered with L-DOPA, highlighting the role of MAO-A in dopamine metabolism within this brain region. This finding has implications for understanding dopamine-related disorders like Parkinson's disease. []
Analyzing Cerebrospinal Fluid Neurotransmitter Metabolite Levels: Clorgyline hydrochloride administration led to a significant reduction in the cerebrospinal fluid levels of 3-methoxy-4-hydroxyphenylglycol (MHPG), a norepinephrine metabolite, in depressed patients. This unexpected finding challenged the assumed specificity of antidepressants on neurotransmitter systems. []
Investigating Behavioral Disturbances in Depressed Patients: Clorgyline hydrochloride administration, compared to other MAO inhibitors, was associated with behavioral disturbances, including mania or hypomania, in depressed patients, particularly those with bipolar illness. This highlights the potential for psychiatric side effects with MAO-A inhibition. []
CAS No.: 59468-07-4
CAS No.: 2624-63-7
CAS No.:
CAS No.:
CAS No.: 956094-42-1